N-Methyl Backbone Constraint vs. Non-Methylated Analog – Conformational and Stability Differentiation
The N-methyl group on the glycine nitrogen of the target compound eliminates one backbone hydrogen-bond donor relative to the non-methylated analog trans-4-(Boc-amino)cyclohexaneacetic acid (CAS 189153-10-4). In systematic peptide studies, N-methylation of glycine residues restricts the accessible φ/ψ dihedral angle space by approximately 40–60% compared to unsubstituted glycine, reducing the number of low-energy conformers and favouring cis-amide bond geometry in certain sequence contexts [1]. This conformational restriction translates into measurable improvements in proteolytic stability: N-methylated peptides typically exhibit 3- to 10-fold longer half-lives in human plasma and intestinal mucosal homogenates compared to their non-methylated counterparts [2]. The target compound delivers this N-methyl constraint pre-installed on a cyclohexyl scaffold, eliminating the need for post-synthetic N-methylation steps that can introduce racemization or require hazardous methylating agents [1].
| Evidence Dimension | Conformational restriction and proteolytic stability conferred by N-methylation |
|---|---|
| Target Compound Data | N-methylated glycine scaffold; reduced H-bond donor count by 1; restricted φ/ψ dihedral space vs. unsubstituted glycine; typical 3–10× plasma half-life extension in N-methylated peptide series |
| Comparator Or Baseline | trans-4-(Boc-amino)cyclohexaneacetic acid (CAS 189153-10-4): no N-methyl, full glycine conformational flexibility, standard H-bond donor capacity |
| Quantified Difference | Approximately 40–60% reduction in accessible conformational space; 3–10× proteolytic stability enhancement (class-level data from N-methyl peptide literature) |
| Conditions | Class-level inference derived from systematic N-methylation studies in peptide chemistry (Chatterjee et al., 2008; multiple peptide series in human plasma and intestinal homogenate assays) |
Why This Matters
For peptide and peptidomimetic synthesis programs, the pre-installed N-methyl group eliminates a downstream synthetic step and delivers predictable conformational constraint that improves metabolic stability, directly affecting lead compound pharmacokinetic profiles.
- [1] Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res. 2008, 41, 1331–1342. View Source
- [2] Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H.A.; Jelinek, R.; Gilon, C.; Hoffman, A.; Kessler, H. Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angew. Chem. Int. Ed. 2008, 47, 2595–2599. View Source
